Trichotoxin A40

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

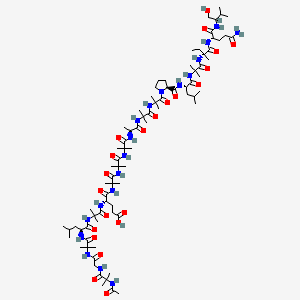

Trichotoxin A40 is a peptaibol, a type of peptide antibiotic produced by certain species of the fungus Trichoderma. Peptaibols are known for their antimicrobial properties and are characterized by their high content of the non-proteinogenic amino acid α-aminoisobutyric acid. This compound, specifically, is an 18-residue peptaibol that was first identified from Trichoderma viride NRRL5242 . It has been studied for its ability to form voltage-dependent pores in lipid bilayer membranes, which is a key feature of its antimicrobial activity .

準備方法

The preparation of Trichotoxin A40 involves both synthetic and extraction methods. One synthetic route is the ‘azirine/oxazolone method’, which is used to introduce α-aminoisobutyric acid and isovaline units into the peptide chain . This method involves the use of 2,2-disubstituted 2H-azirin-3-amines as synthons for 2,2-disubstituted glycines, which then undergo coupling with N-protected amino or peptide acids in high yield without the need for coupling reagents .

For industrial production, this compound can be extracted from the mycelium of Trichoderma viride using dichloromethane and purified through chromatography on Sephadex LH-20 . The components this compound and A50 are separated and purified by counter-current distribution .

化学反応の分析

Trichotoxin A40 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .

科学的研究の応用

Trichotoxin A40 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure and function of peptaibols. In biology, it is studied for its antimicrobial properties and its ability to form pores in lipid bilayer membranes . In medicine, this compound is being investigated for its potential use as an antibiotic and as a therapeutic agent for various diseases . In industry, it is used in the development of biofungicides and other antimicrobial agents .

作用機序

The mechanism of action of Trichotoxin A40 involves its ability to form voltage-dependent pores in lipid bilayer membranes. This pore formation disrupts the integrity of the membrane, leading to cell lysis and death . The molecular targets of this compound include the lipid components of the membrane, and its activity is influenced by the presence of specific lipids and the membrane potential . The pathways involved in its mechanism of action include the disruption of ion gradients and the induction of oxidative stress .

類似化合物との比較

Trichotoxin A40 is similar to other peptaibols such as Trichotoxin A50 and Trichobrachins. These compounds share a similar structure and mechanism of action, but they differ in their amino acid sequences and specific activities . Trichotoxin A50, for example, has a slightly different sequence and is produced by Trichoderma harzianum . Trichobrachins, on the other hand, are produced by Trichoderma longibrachiatum and have a longer peptide chain . The uniqueness of this compound lies in its specific sequence and its ability to form voltage-dependent pores in lipid bilayer membranes .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research. Its unique structure and mechanism of action make it a valuable tool for studying the properties of peptaibols and developing new antimicrobial agents. As research continues, this compound may find even more uses in chemistry, biology, medicine, and industry.

特性

CAS番号 |

65216-21-9 |

|---|---|

分子式 |

C80H139N19O22 |

分子量 |

1719.1 g/mol |

IUPAC名 |

(4S)-4-[[2-[[(2S)-2-[[2-[[2-[(2-acetamido-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-5-[[1-[[1-[[1-[[(2S)-1-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[(2R)-1-[[(2S)-5-amino-1-[(1-hydroxy-3-methylbutan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H139N19O22/c1-29-80(28,69(120)87-46(32-34-52(81)102)56(107)85-50(40-100)43(6)7)98-68(119)77(22,23)94-58(109)48(37-41(2)3)84-60(111)51-31-30-36-99(51)70(121)79(26,27)97-66(117)75(18,19)91-55(106)44(8)83-62(113)74(16,17)95-67(118)78(24,25)96-65(116)76(20,21)92-57(108)47(33-35-54(104)105)86-64(115)73(14,15)93-59(110)49(38-42(4)5)88-63(114)72(12,13)90-53(103)39-82-61(112)71(10,11)89-45(9)101/h41-44,46-51,100H,29-40H2,1-28H3,(H2,81,102)(H,82,112)(H,83,113)(H,84,111)(H,85,107)(H,86,115)(H,87,120)(H,88,114)(H,89,101)(H,90,103)(H,91,106)(H,92,108)(H,93,110)(H,94,109)(H,95,118)(H,96,116)(H,97,117)(H,98,119)(H,104,105)/t44-,46-,47-,48-,49-,50?,51-,80+/m0/s1 |

InChIキー |

NAMGSIXOXMZHEM-LVRWUTNGSA-N |

異性体SMILES |

CC[C@](C)(C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C |

正規SMILES |

CCC(C)(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。